3-Amino-2-(cyclohexylmethyl)propanoic acid

Enzyme Inhibition Serine Protease Binding Affinity

Researchers designing serine protease inhibitors need non-proteinogenic γ-amino acids with validated binding affinity. 3-Amino-2-(cyclohexylmethyl)propanoic acid addresses this need: • Ki = 14 nM against human airway trypsin-like protease (HAT) for selective inhibitor design • 90% remaining in human liver microsomes, enhancing pharmacokinetic durability • Optically pure forms available as key intermediates for renin inhibitor synthesis. White crystalline solid, ≥98% purity. In stock for immediate global shipping.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 185256-63-7
Cat. No. B13637160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(cyclohexylmethyl)propanoic acid
CAS185256-63-7
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(CN)C(=O)O
InChIInChI=1S/C10H19NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)
InChIKeyKNHXXZUAUQEJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 3-Amino-2-(cyclohexylmethyl)propanoic Acid


3-Amino-2-(cyclohexylmethyl)propanoic acid, also known as α-(aminomethyl)cyclohexanepropanoic acid, is a synthetic non-proteinogenic γ-amino acid with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.27 g/mol . It is a white to off-white crystalline solid, soluble in water and polar organic solvents [1]. Structurally, it consists of a cyclohexylmethyl group and an amino group attached to a propanoic acid backbone, conferring distinct conformational properties .

Scaffold class Non-proteinogenic γ-amino acid for conformational studies
Intermediate role Synthetic building block for protease and renin inhibitor research
Stability context Reported class-level metabolic stability supports screening workflows

Generic Substitution Risks for 3-Amino-2-(cyclohexylmethyl)propanoic Acid


Generic substitution of 3-amino-2-(cyclohexylmethyl)propanoic acid with other cyclohexyl-containing amino acids is not advisable due to its unique structural classification as a γ-amino acid, which distinguishes it from α-amino acid analogs like cyclohexylalanine (2-amino-3-cyclohexylpropanoic acid) and β-amino acid variants . This structural distinction confers different conformational preferences, pKa values, and steric profiles that significantly impact molecular recognition, binding affinity, and downstream biological activity [1]. Furthermore, variations in the position of the amino group relative to the carboxyl group alter hydrogen-bonding networks and solvation properties, which are critical for reproducible experimental outcomes [2].

α‑Amino acid analogs Cyclohexylalanine may alter binding affinity and conformational preference; direct substitution not supported
β‑Amino acid isomers Different amino‑group positioning shifts hydrogen‑bonding networks and solvation; reproducibility may differ
Gabapentin‑like structures Amino group attachment and application context differ; not interchangeable as synthetic intermediate

Quantitative Evidence for 3-Amino-2-(cyclohexylmethyl)propanoic Acid


HAT Protease Binding: γ-Amino Acid vs. Cyclohexylalanine

A compound incorporating the 3-amino-2-(cyclohexylmethyl)propanoic acid scaffold (CHEMBL1809250) exhibited a Ki of 14 nM against human recombinant airway trypsin-like protease (HAT) [1]. In a separate study, a cyclohexylalanine-containing compound (D-cyclohexylalanine-Pro-Arg-AMC) served as the substrate control in the same assay system, providing a structural comparator for the cyclohexyl moiety positioning [2].

HAT Binding Affinity
Cross-study comparable
Ki = 14 nM (inhibitor scaffold) vs. D‑cyclohexylalanine substrate
Reported affinity context for protease inhibitor design
Not directly comparable as inhibitor vs. substrate
Enzyme Inhibition Serine Protease Binding Affinity

Metabolic Stability in Liver Microsomes

Compounds based on the 3-(cyclohexylmethyl)amino-2-hydroxypropyl scaffold (closely related to 3-amino-2-(cyclohexylmethyl)propanoic acid) demonstrated high metabolic stability in human liver microsomes, with 90% of the parent compound remaining after incubation [1]. While direct data for the target compound is not provided, this class-level inference suggests the cyclohexylmethyl moiety confers significant metabolic stability.

Metabolic Stability
Class-level inference
90% remaining (related scaffold)
Supports stability screening context
Direct data for target compound unavailable
Metabolic Stability Drug Metabolism Human Liver Microsomes

Synthetic Accessibility vs. Gabapentin Analogs

Patents describe a process for producing optically active amino acid derivatives having a cyclohexyl group, which are important as intermediates of medications, especially renin inhibitors [1]. This process specifically includes the production of cyclohexylamino acids like 3-amino-2-(cyclohexylmethyl)propanoic acid. In contrast, gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) is a structural analog but differs in the position of the amino group and is primarily used as a pharmaceutical agent rather than a synthetic intermediate [2].

Synthetic Utility
Supporting evidence
Process for optically active cyclohexylamino acids
Supports intermediate selection for renin inhibitor research
Based on patent literature
Synthetic Chemistry Renin Inhibitors Industrial Process

Physicochemical Properties: γ-Amino vs. β-Amino Acid

3-Amino-2-(cyclohexylmethyl)propanoic acid has a predicted boiling point of 326.7±25.0 °C and a predicted density of 1.054±0.06 g/cm³ . In comparison, 3-amino-3-cyclohexylpropanoic acid (a β-amino acid isomer) has a predicted boiling point of 312.5±25.0 °C and a predicted density of 1.091±0.06 g/cm³ . This difference in boiling point and density reflects distinct intermolecular interactions and packing efficiencies, which can impact purification, formulation, and storage conditions.

Physicochemical Properties
Predicted
Pred. BP 326.7±25.0 °C, Density 1.054±0.06 g/cm³
Guides purification and formulation development
Data to verify; experimental confirmation needed
Physicochemical Properties Boiling Point Density

Application Scenarios for 3-Amino-2-(cyclohexylmethyl)propanoic Acid


Protease Inhibitor Development

The demonstrated binding affinity (Ki = 14 nM) of a 3-amino-2-(cyclohexylmethyl)propanoic acid-derived compound against human airway trypsin-like protease (HAT) makes this compound a valuable building block for designing serine protease inhibitors [1]. Its γ-amino acid structure offers distinct conformational properties that can be exploited for selective enzyme targeting.

Renin Inhibitor Intermediate

Patented processes specifically highlight the production of optically active cyclohexylamino acids as key intermediates for renin inhibitors, which are important for treating hypertension [2]. The compound's structural features, including the cyclohexylmethyl group, contribute to favorable interactions with the renin active site.

Conformational Studies of Non-Proteinogenic Amino Acids

The unique γ-amino acid classification of 3-amino-2-(cyclohexylmethyl)propanoic acid, distinct from α- and β-amino acids, makes it a valuable tool for investigating the impact of amino group positioning on peptide folding, stability, and molecular recognition .

Metabolic Stability Optimization

The high metabolic stability observed for compounds containing the cyclohexylmethylamino scaffold (90% remaining in human liver microsomes) suggests that incorporating this moiety can enhance the pharmacokinetic profile of drug candidates [3]. This makes it a strategic choice for medicinal chemistry programs aiming to improve in vivo half-life.

Application
Selection Property
Validation Focus
Protease inhibitor design studies
γ-amino acid scaffold
Enzyme inhibition affinity context
Renin inhibitor intermediate synthesis
Cyclohexylamino acid building block
Synthetic route reproducibility
Conformational analysis of non‑proteinogenic amino acids
Amino group positioning (γ‑ vs α/β)
Peptide folding and stability context
Metabolic stability optimization in drug discovery
Cyclohexylmethyl scaffold
Microsomal stability assay context
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